7-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with suitable aldehydes or ketones under specific conditions. One common method involves the use of benzaldehyde in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in a solvent like dimethylformamide at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The imidazo[4,5-b]pyridine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-methoxy.
Aplicaciones Científicas De Investigación
7-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds with diverse chemical properties.
Industrial Applications: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 7-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Similar structure but with a phenyl group instead of methyl groups.
2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: Similar structure but with an ethyl group instead of a bromine atom.
Uniqueness
7-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and chemical research.
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine involves the bromination of 2,3-dimethyl-3H-imidazo[4,5-b]pyridine using a brominating agent.", "Starting Materials": [ "2,3-dimethyl-3H-imidazo[4,5-b]pyridine", "Brominating agent (e.g. N-bromosuccinimide, bromine)" ], "Reaction": [ "Add the brominating agent to a solution of 2,3-dimethyl-3H-imidazo[4,5-b]pyridine in a suitable solvent (e.g. chloroform, dichloromethane) at a low temperature (e.g. 0-5°C).", "Stir the reaction mixture for a suitable period of time (e.g. 1-2 hours) until the reaction is complete.", "Quench the reaction by adding a suitable quenching agent (e.g. sodium thiosulfate) to destroy any excess brominating agent.", "Extract the product with a suitable solvent (e.g. ethyl acetate) and dry over anhydrous magnesium sulfate.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the product by column chromatography using a suitable stationary phase (e.g. silica gel) and eluent (e.g. hexane/ethyl acetate) to obtain the pure product." ] } | |
Número CAS |
1502157-14-3 |
Fórmula molecular |
C8H8BrN3 |
Peso molecular |
226.07 g/mol |
Nombre IUPAC |
7-bromo-2,3-dimethylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H8BrN3/c1-5-11-7-6(9)3-4-10-8(7)12(5)2/h3-4H,1-2H3 |
Clave InChI |
KBLUFWPISUSIJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CN=C2N1C)Br |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.